molecular formula C11H13N B1269752 1-Benzyl-3-pyrroline CAS No. 6913-92-4

1-Benzyl-3-pyrroline

Cat. No. B1269752
CAS RN: 6913-92-4
M. Wt: 159.23 g/mol
InChI Key: LRFHKHHUKGZIGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including compounds similar to 1-Benzyl-3-pyrroline, involves multi-component reactions that allow for the introduction of various substituents into the pyrrole ring. For instance, the synthesis of a new penta-substituted pyrrole derivative was achieved in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method showcases the versatility and efficiency of synthesizing complex pyrrole structures, which could be applicable to the synthesis of 1-Benzyl-3-pyrroline derivatives (Louroubi et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. Computational studies using methods like density functional theory (DFT) provide insights into the spectral and geometrical data of these compounds. For instance, studies on a pyrrole derivative achieved over 99% correlation between experimental and predicted spectroscopic data, highlighting the compound's structural characteristics (Louroubi et al., 2019).

Chemical Reactions and Properties

Pyrrole derivatives participate in various chemical reactions due to their reactive nitrogen atom and the possibility of functionalization at multiple positions on the ring. For example, the synthesis of polysubstituted pyrroles from benzylamines and ynones under metal-free conditions demonstrates the regioselectivity and efficiency of forming pyrrole structures through Michael addition reaction and intramolecular condensation (Shen, Cheng, & Cui, 2013).

Scientific Research Applications

Anticancer Potential

1-Benzyl-3-pyrroline derivatives demonstrate significant potential in anticancer research. For instance, a study by Olszewska et al. (2020) revealed that certain fluorinated pyrrole derivatives containing a trifluoromethyl and N-benzyl group showed effective anticancer activity in human lung and breast cancer cells. These compounds induced apoptosis and inhibited cancer cell migration, highlighting their promise as anticancer agents (Olszewska et al., 2020).

Anti-Inflammatory Effects

The anti-inflammatory effects of pyrrole derivatives, including those related to 1-Benzyl-3-pyrroline, have been noted in various studies. For example, Kotlyar et al. (2021) investigated pyrrole derivatives' effect on inflammation in rats with chronic ulcerative colitis. The study indicated that these derivatives contributed to reducing inflammation and restoring the normal structure of the mucous membrane, suggesting their effectiveness as anti-inflammatory agents (Kotlyar et al., 2021).

Insecticidal Properties

Research by Boukouvala et al. (2016) explored the insecticidal effect of novel pyrrole derivatives against major stored product insect species. The study found that these compounds, including those related to 1-Benzyl-3-pyrroline, showed a significant insecticidal effect, particularly against the confused flour beetle and the Mediterranean flour moth. This indicates the potential use of these derivatives as stored-grain protectants (Boukouvala et al., 2016).

Neuroleptic Activity

The neuroleptic activity of compounds related to 1-Benzyl-3-pyrroline has been a subject of research as well. Iwanami et al. (1981) synthesized benzamides of N,N-disubstituted ethylenediamines, including 1-Benzyl-3-pyrroline derivatives, and found that these compounds exhibited inhibitory effects on apomorphine-induced stereotyped behavior in rats. This suggests their potential use as neuroleptics (Iwanami et al., 1981).

Herbicidal Activity

The herbicidal activity of 1-Benzyl-3-pyrroline derivatives has also been investigated. Ikeguchi et al. (2010) synthesized 3-pyrrolin-2-one compounds and evaluated their herbicidal activities. They found that certain derivatives exhibited high activity against various plant species, indicating their potential as herbicides (Ikeguchi et al., 2010).

Safety And Hazards

1-Benzyl-3-pyrroline is considered hazardous. It is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 1-Benzyl-3-pyrroline were not found in the search results, it’s worth noting that pyrrolidine compounds are of great interest in drug discovery due to their versatility and wide range of biological activities .

properties

IUPAC Name

1-benzyl-2,5-dihydropyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-7H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFHKHHUKGZIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340093
Record name 1-Benzyl-3-pyrroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678779
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-3-pyrroline

CAS RN

6913-92-4
Record name 1-Benzyl-3-pyrroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-2,5-dihydropyrrole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 60.0 g of the cis-2-butene derivative solution prepared in Example 1 and 250 g of toluene in a round flask reactor, 171.7 g (1.6 mol) of benzylamine was added dropwise with stirring for 30 min. at ambient temperature. After 2 hours of stirring, the crystallized solid was removed by filtration; 42.0 g of 35% HCl (aq) was added to the filtrate, and then excess benzylamine hydrochloride was removed by filtration or extraction. After the solvent was evaporated under reduced pressure, 57.0 g of 1-benzyl-3-pyrroline (yield 89.5%) was obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
171.7 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
solvent
Reaction Step One
Yield
89.5%

Synthesis routes and methods II

Procedure details

To a solution containing 35.4 g (0.4 mol) of cis-2-butene-1,4-diol, 83.8 g (0.8mol) of triethylamine, and 416.6 g of ethyl acetate in a round flask reactor, methanesulfonyl chloride was added dropwise with stirring for 30 min. at about 5° C. using an ice-bath. After addition, the mixture was allowed to react with stirring for 2 hours at room temperature. To the mixture, 171.7 g (1.6 mol) of benzylamine was added continuously dropwise with stirring for 30 min. at ambient temperature. After 2 hours of stirring, the crystallized solid was removed by filtration; 42.0 g of 35% HCl (aq) was added to the filtrate, and then excess benzylamine hydrochloride was removed by filtration or extraction. After the solvent was evaporated under reduced pressure, 52.2 g of 1-benzyl-3-pyrroline (yield 82.0%) was obtained.
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
83.8 g
Type
reactant
Reaction Step One
Quantity
416.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
171.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 1,4-dichloro-cis-2-butene and benzylamine is heated at reflux to give 1-benzyl-3-pyrroline (2), which is converted to the epoxide (3) by first reacting (2) with chlorine in dilute hydrochloric acid and then with sodium hydroxide. The epoxide is opened to give the corresponding hydroxy amine (4) with either ammonia and water or sodium azide followed by reduction of the resulting azide. The resulting trans 1-benzyl-3-amino-4-hydroxypyrrolidine (4) is acetylated with acetic anhydride to give N-acetyl derivative (5) in which N-benzyl group is removed by hydrogenation in the presence of Pd/C under acidic conditions to give (6), and further alkylated with bromoethyl acetate to give N-ethoxycarbonyl methyl derivative (7). The basic hydrolysis of the ester (7) gives the target (8).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Morimoto, K Sakai - Tetrahedron: Asymmetry, 2008 - Elsevier
… alkaline metal hydride, 2 asymmetric hydroboration of 1-benzyl-3-pyrroline; 3 resolution of racemic 1-… of the asymmetric hydroboration of 1-benzyl-3-pyrroline 4 and enantiomeric purity …
Number of citations: 3 www.sciencedirect.com
N Cénac, M Zablocka, A Igau, G Commenges… - …, 1996 - ACS Publications
… However the behavior of 1-benzyl-3-pyrroline is more versatile. … Due to the lower nucleophilicity of the nitrogen of 1-benzyl-3-pyrroline (36), competitive reactions take place when 36 is …
Number of citations: 25 pubs.acs.org
I Ojima, J Zhu, ES Vidal, DF Kass - Journal of the American …, 1998 - ACS Publications
… 65 C for 10 h afforded 1-benzyl-3-(TBS-methylene)-4-(TBS-methyl)pyrrolidine (3a-TBS) (TBS = tert-butyldimethylsilyl) as the major product and 3,4-bis(TBS-methyl)-1-benzyl-3-pyrroline …
Number of citations: 85 pubs.acs.org
T Kobayashi, T INOUE, S NISHINO… - Chemical and …, 1995 - jstage.jst.go.jp
… to give 1-benzyl-3-pyrroline (9684 g, 22.9%) as a colorless oil. MS m/z: 159 (MW. Sodium borohydride (1 M in THF, 200ml) was added dropwise to a solution of 1—benzyl—3-pyrroline (…
Number of citations: 27 www.jstage.jst.go.jp
古林隆司, 井上輝比古, 西野繁栄, 藤原義巳… - Chemical and …, 1995 - jlc.jst.go.jp
Novel 2-amino-1, 4-dihydropyridine derivatives I, which contain N, N-dialkylaminoalkoxycarbonyl groups at the 3- and/or 5-position, were synthesized and their antihypertensive effects …
Number of citations: 3 jlc.jst.go.jp
H Ji, BZ Stanton, J Igarashi, H Li… - Journal of the …, 2008 - ACS Publications
… The epoxidation of 1-benzyl-3-pyrroline using 3-chloroperoxybenzoic acid (m-CPBA) generated 17 in a 77% yield. Sulfuric acid was used to protonate the tertiary amine to avoid an N-…
Number of citations: 117 pubs.acs.org
M Zablocka, JP Majoral - Current Organic Chemistry, 2007 - ingentaconnect.com
… Hydrozirconation of nitrogen heterocycles such as 1benzyl-3-pyrroline was also attempted. It gives univocally the stable expected β-zirconated nitrogen five-membered ring 35. No ring …
Number of citations: 8 www.ingentaconnect.com
RF Winter, KW Klinkhammer, S Záliš - organometallics, 2001 - ACS Publications
… Likewise, attempts to employ 1-benzyl-3-pyrroline as the trapping reagent gave a mixture of products from which the known cis-[(dppm) 2 RuCl(CH 3 CN)] + slowly crystallized. Since …
Number of citations: 79 pubs.acs.org
M Sun - 2003 - search.proquest.com
Phagocytosis of the rod outer segment (ROS) by the retinal pigment endothelium (RPE) is proposed to respond to oxidative damage of retina. To examine this idea, a group of …
Number of citations: 4 search.proquest.com
T Chen, J Yu, C Ma, K Bikane, L Sun - Chemosphere, 2020 - Elsevier
A computer casing plastic waste containing brominated flame retardants (BFRs) was pyrolyzed in a two-stage vertical quartz tube reactor using iron and nickel metals modified MCM-41 …
Number of citations: 45 www.sciencedirect.com

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